molecular formula C6H14N2O3 B13111716 2-((2-Hydroxyethyl)amino)ethyl 2-aminoacetate

2-((2-Hydroxyethyl)amino)ethyl 2-aminoacetate

Katalognummer: B13111716
Molekulargewicht: 162.19 g/mol
InChI-Schlüssel: HMUOELZXVAAOJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((2-Hydroxyethyl)amino)ethyl2-aminoacetate is a chemical compound with the molecular formula C6H16N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two amino groups and a hydroxyethyl group, making it a versatile molecule for various chemical reactions and applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Hydroxyethyl)amino)ethyl2-aminoacetate typically involves the reaction of ethylenediamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Ethylenediamine+Ethylene oxide2-((2-Hydroxyethyl)amino)ethyl2-aminoacetate\text{Ethylenediamine} + \text{Ethylene oxide} \rightarrow \text{2-((2-Hydroxyethyl)amino)ethyl2-aminoacetate} Ethylenediamine+Ethylene oxide→2-((2-Hydroxyethyl)amino)ethyl2-aminoacetate

The reaction is usually conducted at elevated temperatures and pressures to facilitate the formation of the product. The reaction mixture is then purified using various techniques such as distillation and recrystallization to obtain the pure compound .

Industrial Production Methods

In industrial settings, the production of 2-((2-Hydroxyethyl)amino)ethyl2-aminoacetate involves large-scale reactors and continuous flow processes. The raw materials are fed into the reactor, and the reaction is carried out under optimized conditions to maximize yield and minimize by-products. The product is then purified using industrial-scale purification techniques such as chromatography and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

2-((2-Hydroxyethyl)amino)ethyl2-aminoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-((2-Hydroxyethyl)amino)ethyl2-aminoacetate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-((2-Hydroxyethyl)amino)ethyl2-aminoacetate involves its interaction with various molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. The hydroxyethyl and amino groups play a crucial role in these interactions, facilitating the binding of the compound to its targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-((2-Hydroxyethyl)amino)ethyl2-aminoacetate is unique due to the presence of both hydroxyethyl and aminoacetate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C6H14N2O3

Molekulargewicht

162.19 g/mol

IUPAC-Name

2-(2-hydroxyethylamino)ethyl 2-aminoacetate

InChI

InChI=1S/C6H14N2O3/c7-5-6(10)11-4-2-8-1-3-9/h8-9H,1-5,7H2

InChI-Schlüssel

HMUOELZXVAAOJZ-UHFFFAOYSA-N

Kanonische SMILES

C(CO)NCCOC(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.